2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isopropyl group at position 3 and a methyl group at position 5 of the pyrazole ring, with an ethanol group attached to the nitrogen at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an acetylenic ketone with isopropyl hydrazine in ethanol can yield the desired pyrazole . The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of pyrazoles, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to scale up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the ethanol group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under conditions like reflux or room temperature.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Scientific Research Applications
Chemistry: 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol is used as a building block in organic synthesis, enabling the creation of more complex heterocyclic systems.
Biology and Medicine: Pyrazole derivatives, including this compound, exhibit a range of biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. They are investigated for their potential as therapeutic agents in treating various diseases .
Industry: In the industrial sector, pyrazoles are utilized in the synthesis of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable intermediates in manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, modulating the activity of enzymes or receptors involved in biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol
- 1-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanone
Uniqueness: 2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)ethanol stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.
Properties
CAS No. |
709674-72-6 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(5-methyl-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H16N2O/c1-7(2)9-6-8(3)11(10-9)4-5-12/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
QGSAHDBLDLXIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCO)C(C)C |
Origin of Product |
United States |
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